Cyclobrassinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156953-82-1 |
|---|---|
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-methoxy-9H-[1,3]thiazino[6,5-b]indol-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11-13-9(14)8-6-4-2-3-5-7(6)12-10(8)16-11/h2-5,12H,1H3 |
InChI Key |
YCFLCHMHGBXTCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)C2=C(S1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Natural Occurrence and Ecological Contexts of Cyclobrassinone
Distribution in Brassicaceae Species
The presence of Cyclobrassinone is a characteristic feature of the Brassicaceae family, which includes a wide array of economically important crops. nih.govwikipedia.org These compounds are part of the plant's induced chemical defense system. researchgate.net
This compound is recognized as a phytoalexin predominantly found in cruciferous plants. thieme-connect.comresearchgate.net Phytoalexins in this family are typically derived from the amino acid tryptophan and often contain sulfur, a distinguishing feature of crucifers. researchgate.net Research has identified this compound in various members of this family, such as Japanese kohlrabi. thieme-connect.com The isolation of these indole (B1671886) phytoalexins directly from plants is often challenging and yields insufficient quantities for extensive biological screening, leading researchers to develop synthetic methods for their production. thieme-connect.com
Table 1: Documented Natural Occurrence of this compound
| Kingdom | Family/Genus | Species/System | Context |
| Plantae | Brassicaceae (Cruciferae) | Brassica species (e.g., Japanese kohlrabi) | Phytoalexin (induced plant defense compound). thieme-connect.com |
| Bacteria | Xanthomonas | Xanthomonas perforans | Putatively identified in the bacterial metabolome. nih.govnih.govresearchgate.net |
| Plantae | Not specified | Root Exudates | Component of rhizospheric signaling. researchgate.netmdpi.com |
Detection in Microbial Systems
In a significant departure from its known botanical origins, this compound has been identified within the metabolic landscape of a bacterium. This discovery has opened new avenues for understanding metabolic capabilities and evolution across different kingdoms of life.
Metabolomic profiling of the bacterium Xanthomonas perforans, a significant plant pathogen, led to the putative identification of this compound. nih.govresearchgate.net This was a novel finding, as it marked the first time this plant-derived metabolite had been reported in a microbial system. nih.govnih.govresearchgate.net The study utilized untargeted metabolomics via high-performance liquid chromatography-mass spectrometry to analyze the chemical components of the bacterium, revealing an array of metabolites not previously associated with Xanthomonas perforans. nih.gov Among these was this compound, a known metabolite of brassicas. nih.govdntb.gov.ua
The presence of a classic plant metabolite like this compound in a bacterium such as Xanthomonas perforans is considered a notable example of convergent evolution. nih.govscilit.com Convergent evolution is the independent evolution of similar traits or features in species of different lineages. wikipedia.org In chemical ecology, this can manifest as the synthesis of the same compound by unrelated organisms. researchgate.net
The discovery suggests that the genetic pathways for producing this compound may have evolved independently in both plants and this particular bacterium. nih.gov One hypothesis is that an ancestor of Xanthomonas may have acquired the genes for this metabolic pathway, possibly through horizontal gene transfer from a plant host, given that other species of Xanthomonas are known pathogens of brassicas. nih.gov This finding is consistent with other documented cases of convergent evolution in biological systems, highlighting the power of natural selection to produce similar chemical solutions to environmental challenges in distantly related organisms. dntb.gov.uaresearchgate.net
Identification in Xanthomonas perforans Metabolomes
Role in Plant-Microbe Interactions
This compound functions as a chemical messenger in the intricate communication network between plants and soil microorganisms. Its secretion into the soil is a key aspect of its ecological function.
This compound has been identified as a component of root exudates, which are organic compounds actively secreted by plant roots into the surrounding soil. researchgate.netmdpi.comslideshare.net This process, known as rhizodeposition, creates a unique and dynamic chemical environment called the rhizosphere. mdpi.commdpi.com
Biological Activities and Derivatives of Cyclobrassinone
Antifungal and Other Biological Activities
As a phytoalexin, cyclobrassinone's primary role in plants is defense against pathogens. It has demonstrated antifungal activity, which is a characteristic feature of this class of compounds. bibliotekanauki.pl However, studies on the synthesized this compound and some of its analogs revealed no significant activity against selected tumor cell lines, bacteria, and fungi in those particular assays. researchgate.net It is important to note that the biological activity of a compound can be highly dependent on the specific assay and organisms tested. Other related indole (B1671886) phytoalexins have shown a range of interesting biological properties, including cancer chemopreventive effects. bibliotekanauki.pl
This compound Derivatives and their Antiproliferative Effects
The structural backbone of this compound has served as a template for the synthesis of various derivatives with the aim of exploring their biological potential, particularly as anticancer agents. The synthesis of isomeric analogs of this compound possessing a 1,3-thiazino[5,6-b]indole-4-one skeleton has been reported. wikipedia.org While some of these initial synthetic analogs of this compound did not show expressive biological activity, the broader class of indole phytoalexin derivatives has yielded promising results. researchgate.net For instance, the modification of related structures has led to compounds with significant antiproliferative activity against various human cancer cell lines. The development of new derivatives continues to be an active area of research, with the goal of creating novel compounds with enhanced and selective anticancer properties. nih.govmdpi.com
Synthetic Methodologies and Chemical Derivatization of Cyclobrassinone and Its Analogs
Total Synthesis Approaches for Cyclobrassinone
The development of synthetic routes to this compound and its analogs has been a significant area of research, driven by the unique tricyclic structure of these indole (B1671886) phytoalexins. The first total synthesis of this compound, which possesses a thiazino[6,5-b]indol-4-one ring system, was achieved from 1-substituted 2-chloroindole-3-carboxaldehydes. researchgate.netcapes.gov.br
Key Synthetic Strategies and Transformations (e.g., Intramolecular Cyclization, Hugerschoff Reaction)
A pivotal strategy in the synthesis of the this compound core is intramolecular cyclization. researchgate.netcapes.gov.br One successful route employed an intramolecular nucleophilic substitution of a chlorine atom at the 2-position of the indole ring with a sulfur atom. researchgate.netcapes.gov.br This key ring-closing step can be mediated by triethylamine (B128534) (Et3N) or induced photochemically. researchgate.netcapes.gov.br Intramolecular reactions are often favored in synthesis because holding the reacting groups within a single molecule increases the effective concentration and can lead to higher yields compared to their intermolecular counterparts. wikipedia.org
The Hugerschoff reaction is another fundamental transformation utilized in the synthesis of the isomeric 1,3-thiazino[5,6-b]indole-4-one skeleton. arkat-usa.org This reaction involves the oxidative cyclization of N-aryl-N'-(indole-2-carbonyl)-substituted thiourea (B124793) intermediates using reagents like phenyltrimethylammonium (B184261) tribromide to form the thiazine (B8601807) ring. arkat-usa.org The Hugerschoff synthesis is a classic method for preparing certain sulfur-containing heterocycles. kriso.ee This method has also been applied to the synthesis of 2-arylthiazino[6,5-b]indole derivatives, which are analogs of this compound. researchgate.net
Synthesis of this compound Isomers and Related Analogs
The synthesis of isomers and analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potential biological applications.
Preparation of Thiazino[6,5-b]indol-4-one Derivatives
The synthesis of thiazino[6,5-b]indol-4-one derivatives, which are direct analogs of this compound, has been achieved through various routes. One approach begins with gramine, which is converted to 3-aminomethylindole. researchgate.net This amine is then reacted with substituted methyl dithiobenzoates to form 3-(arylthiocarbonylaminomethyl)indoles. researchgate.net A subsequent Hugerschoff ring-closure reaction of these thiobenzamide (B147508) intermediates yields the desired 2-arylthiazino[6,5-b]indole derivatives. researchgate.net Another method starts from 1-substituted 2-chloroindole-3-carboxaldehydes, leading to the this compound skeleton via intramolecular cyclization. researchgate.net
Development of Aminoanalogues of Indole Phytoalexins
Significant effort has been directed toward synthesizing aminoanalogues of indole phytoalexins to modify their biological properties. beilstein-archives.orgnih.govnih.gov For instance, synthetic analogs of this compound where the methylthio group is replaced by a phenylamino (B1219803) group have been developed. beilstein-archives.org The synthesis of these aminoanalogues can be complex, sometimes involving spirocyclization of thioureas to form spiroindoline intermediates, followed by an acid-induced cascade reaction involving elimination, deprotection, and rearrangement. researchgate.net The introduction of various amino groups has been a strategy to enhance the antiproliferative effects of these compounds. beilstein-archives.orgnih.gov
Advancements in Synthetic Organic Chemistry Methodologies Applicable to Indole Structures
The synthesis of indole-based compounds like this compound benefits from general advancements in synthetic organic chemistry, particularly those that improve efficiency and sustainability.
Application of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of indole derivatives to create more environmentally friendly and economical processes. openmedicinalchemistryjournal.comresearchgate.net These methods include the use of water as a solvent, microwave irradiation, nanocatalysts, and solvent-free reaction conditions. openmedicinalchemistryjournal.comresearchgate.nettandfonline.com For example, the synthesis of bis(indolyl)methanes, which involves the reaction of an indole with an aldehyde, has been achieved using water as a medium with catalysts like Br₂ or under solvent-free conditions with nano-TiO₂. beilstein-journals.org These greener approaches aim to reduce waste, avoid toxic solvents, and lower energy consumption, aligning with the growing demand for sustainable chemical manufacturing. researchgate.nettandfonline.com
Biological Activities and Functional Roles of Cyclobrassinone
Function as a Phytoalexin in Plant Defense Responses
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to stress, including pathogen attack. researchgate.netnumberanalytics.complantsjournal.com Cyclobrassinone is a prominent phytoalexin found in cruciferous plants, where it contributes significantly to the plant's innate immune system. researchgate.net
Mechanisms of Antimicrobial Activity Against Fungi and Bacteria
This compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of various fungal and bacterial pathogens. plantsjournal.comnih.govcabidigitallibrary.org The primary mechanisms of its antimicrobial action involve the disruption of microbial cell membranes and interference with essential metabolic processes. numberanalytics.com This direct toxicity to pathogens is a key feature of its role as a phytoalexin. numberanalytics.complantsjournal.com Research has shown that phytoalexins like this compound can alter the physiological, morphological, and cytological characteristics of fungal cells, leading to the inhibition of germ-tube elongation and mycelial growth. plantsjournal.com The antimicrobial efficacy of plant extracts containing such compounds has been demonstrated against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govplos.org
Involvement in Plant Responses to Pathogen Infection and Stress
Plants produce and accumulate this compound at the site of infection or stress as part of a complex defense response. researchgate.netnumberanalytics.com This production is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or by other forms of stress. numberanalytics.commdpi.com The accumulation of this compound helps to create a localized antimicrobial environment that restricts the proliferation of invading pathogens. embopress.org Beyond its direct antimicrobial effects, the synthesis of phytoalexins is part of a larger, multifaceted defense strategy that includes the reinforcement of cell walls through lignification and the production of other defense-related proteins and enzymes. plantsjournal.comembopress.org This induced defense response is a critical component of a plant's ability to resist diseases caused by a wide array of pathogens. mdpi.comnih.gov
Influence on Plant Signaling and Communication
The role of this compound extends beyond direct defense to influencing the intricate signaling networks within plants and their interactions with the surrounding microbial communities.
Observed Antiproliferative Effects in Research Models
In addition to its functions in plants, this compound and its analogs have been investigated for their potential effects on animal cells, particularly their ability to inhibit cell proliferation.
In Vitro Studies on Adherent Cell Lines
Laboratory studies have demonstrated that this compound and its synthetic analogs can exert moderate antiproliferative effects on various human cancer cell lines. arkat-usa.orgresearchgate.net These in vitro experiments typically involve treating adherent cell cultures, such as those derived from cervical (HeLa), ovarian (A2780), skin (A431), and breast (MCF7) cancers, with the compound and observing its impact on cell growth and viability. arkat-usa.orgresearchgate.net The observed effects are often dose-dependent, with higher concentrations leading to greater inhibition of cell proliferation. nih.gov While the precise molecular mechanisms are still under investigation, these findings suggest that this compound may have potential as a lead compound for the development of new therapeutic agents. arkat-usa.orgresearchgate.netmdpi.com
Table of Antiproliferative Activity of this compound Analogs on Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
| HeLa | Cervical Cancer | Moderate antiproliferative effect. arkat-usa.orgresearchgate.net |
| A2780 | Ovarian Cancer | Moderate antiproliferative effect. arkat-usa.orgresearchgate.net |
| A431 | Skin Cancer | Moderate antiproliferative effect. arkat-usa.org |
| MCF7 | Breast Cancer | Moderate antiproliferative effect. arkat-usa.orgresearchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cyclobrassinone and Analogs
Methodological Frameworks for SAR Analysis
The analysis of SAR is a foundational component of medicinal chemistry and drug discovery, aiming to identify the key structural motifs of a molecule responsible for its biological activity. creative-biolabs.com This process allows for the rational design of more potent and selective analogs. creative-biolabs.com
The initial step in SAR analysis involves identifying the pharmacophore, which is the specific arrangement of molecular features necessary for biological activity. This is achieved by comparing the structures of active and inactive molecules. For indole (B1671886) phytoalexins like cyclobrassinone, the core indole nucleus is a fundamental structural component. mdpi.comnrfhh.com The presence and nature of substituents on this ring system, as well as the fused heterocyclic rings, are critical determinants of activity. mdpi.comtandfonline.com
Key methodological approaches include:
Systematic Structural Variation: A series of analogs is synthesized with targeted modifications to specific parts of the molecule. oncodesign-services.com The biological activity of these analogs is then assayed to determine the impact of each structural change.
Activity Cliff Identification: This involves identifying pairs of structurally similar compounds that exhibit a large difference in biological activity. oncodesign-services.com These "activity cliffs" highlight critical structural features that drive potency.
Comparative Analysis: The structures and activities of a diverse set of related compounds are compared to deduce common features required for activity and features that modulate potency. For instance, the basic structure of many cruciferous phytoalexins is an indole, oxindole, or indoline (B122111) nucleus with an attached heterocycle. mdpi.com
SAR in Indole Phytoalexin Derivatives
Indole phytoalexins, a class of secondary metabolites produced by plants in response to stress, exhibit a wide range of biological activities. nrfhh.com Understanding the SAR of these compounds, including this compound, is essential for harnessing their therapeutic potential. nih.gov
Modifications to the chemical structure of indole phytoalexins can have a profound impact on their biological effects. nrfhh.comtandfonline.com
Indole Ring Substitution: The position and nature of substituents on the indole ring are critical. For example, the introduction of a halogen, such as bromine, at the 5-position of the indole ring in some phytoalexin analogs has been shown to influence their antiproliferative activity. researchgate.net
Fused Ring System: this compound features a tricyclic system where a thiazole (B1198619) ring is fused to the indole core. rsc.org Modifications to this fused ring system can significantly alter biological activity. For instance, the synthesis and evaluation of isomeric analogs of this compound with a 1,3-thiazino[5,6-b]indole-4-one skeleton have been explored to understand the importance of the ring fusion pattern. researchgate.net
Side Chains: The presence and nature of side chains attached to the core structure are also important. In brassinin, a biosynthetic precursor to this compound, the dithiocarbamoyl aminomethyl moiety is a key feature. nih.gov
The following table summarizes the observed effects of certain structural modifications on the biological activity of indole phytoalexin derivatives based on available research findings.
| Structural Modification | Observed Biological Effect | Compound Class/Example | Reference |
| Halogenation at C-5 of indole ring | Enhanced antiproliferative potential in some hybrid compounds. | 5-bromo derivatives of indole phytoalexins | researchgate.net |
| Elongation of carbon spacer at N-1 | Significant decline in antiproliferative activity. | Indole-chalcone hybrids | tandfonline.com |
| Replacement of phenyl ring with heterocycles | Loss of antiproliferative activity against certain cancer cell lines. | Spirooxindole-indole hybrids | tandfonline.com |
| Connection of benzoxazole (B165842) at C-6 of indole | Vital for high antiproliferative activity. | Indole-benzoxazole hybrids | tandfonline.com |
Computational Approaches in SAR/QSAR
Computational methods have become indispensable in modern drug discovery, providing powerful tools to investigate SAR and develop predictive QSAR models. oncodesign-services.comthepsci.eu These approaches accelerate the identification and optimization of lead compounds. nrfhh.com
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor and to analyze the stability of the resulting complex. plos.orgnih.gov
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. frontiersin.org For indole phytoalexins, docking studies can help identify potential protein targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. plos.orgmdpi.com The process often involves preparing the 3D structures of the ligand and receptor, defining a binding site, and using a scoring function to rank the predicted binding poses. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the interactions predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. plos.orgmdpi.com Trajectories from MD simulations are analyzed for parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex. plos.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. oncodesign-services.comnih.gov These models are built using a dataset of compounds with known activities and are used to predict the activity of new, untested compounds. plos.org
The development of a QSAR model typically involves the following steps:
Data Set Collection: A set of molecules with measured biological activity is compiled. plos.org
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and physicochemical properties. plos.org These can range from simple 1D descriptors like molecular weight and logP to complex 3D descriptors. creative-biolabs.com
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), are used to establish a mathematical relationship between the molecular descriptors and biological activity. rsc.orgmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For this compound and its analogs, QSAR models can be developed to predict various biological activities, such as anticancer or antifungal effects, thereby guiding the synthesis of new derivatives with improved potency. researchgate.net
Molecular Mechanisms and Signaling Pathways Involving Cyclobrassinone
Induction of Plant Defense Responses at the Molecular Level
The role of Cyclobrassinone as a phytoalexin inherently links it to the induction of plant defense responses at a molecular level. u-szeged.hu When plants face stress, such as from insect herbivory or pathogens, they activate complex physiological and biochemical processes to defend themselves. uni-hohenheim.defrontiersin.org These defense reactions include the synthesis and accumulation of protective compounds like this compound. uni-hohenheim.decollectionscanada.gc.ca
The synthesis of phytoalexins is a cornerstone of active plant defense, a process that is fundamentally regulated by gene expression. u-szeged.huwikipedia.org The production of these defense compounds is not typically constitutive but is induced in response to stress, which necessitates the activation of specific genes and the synthesis of new enzymes. u-szeged.huuni-goettingen.de Although direct studies detailing the specific genes modulated by this compound are not extensively documented, the general mechanism for phytoalexin production provides a framework for its action. The process of gene expression involves the transcription of genetic information from DNA to RNA, which is then used to synthesize functional products like proteins. wikipedia.org Environmental stimuli can trigger signaling cascades that modify regulatory proteins, ultimately leading to the regulation of gene expression. wikipedia.org
In the context of plant-insect interactions, herbivory triggers signaling pathways that lead to the accumulation of jasmonic acid, which in turn induces the expression of defense-related genes. uni-hohenheim.de Similarly, the phytoalexin camalexin, also found in crucifers, has been shown to be involved in defense against aphids, with its biosynthesis enzymes being induced upon infestation. mdpi.com This indicates that the production and action of phytoalexins are tightly linked to the controlled expression of specific gene sets designed to mount a defense.
Signal transduction is the process by which a cell converts an external signal into a series of molecular events, or signaling pathways, that elicit a specific cellular response. wikipedia.org While direct evidence for this compound's role in specific pathways is limited, studies on its precursor, brassinin, and the general mechanisms of plant defense signaling offer significant insights.
Phosphatidylinositol 3-kinase (PI3K) Pathway: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of many cellular processes. researchgate.netnih.gov Research on brassinin, the metabolic precursor to this compound, has demonstrated that it can inhibit the PI3K signaling pathway in human colon cancer cells. researchgate.netu-szeged.hu This inhibition leads to an increase in the expression of proteins p21 and p27, which results in cell cycle arrest at the G1 phase. researchgate.net PI3K has been identified as an important intermediate in signaling pathways that can lead to the activation of the MAP kinase cascade. nih.gov Given that this compound is a direct metabolite of brassinin, it is plausible that it may interact with similar signaling components. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway: Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules in all eukaryotes that regulate cellular responses to a wide array of stimuli, including osmotic stress, pathogens, and hormones. nih.govfrontiersin.orgwikipedia.org In plants, these pathways are integral to defense signaling. frontiersin.orgplos.org A typical MAPK module consists of three sequentially activated kinases (MAPKKK, MKK, and MPK) that relay the signal to downstream targets, often resulting in changes in gene expression. wikipedia.orgplos.org For instance, the perception of a signal at the cell surface can activate a MAPK cascade, leading to the induction of defense gene expression. uni-hohenheim.de Given their central role in plant stress and defense responses, it is highly probable that phytoalexins like this compound are involved with or are downstream products of MAPK signaling activation. frontiersin.orgfrontiersin.org
| Signaling Pathway | Related Compound | Observed Effect | Reference |
|---|---|---|---|
| Phosphatidylinositol 3-kinase (PI3K) | Brassinin | Inhibits the PI3K signaling pathway, leading to G1 phase cell cycle arrest in human colon cancer cells. | researchgate.netu-szeged.hu |
| Mitogen-Activated Protein Kinase (MAPK) | General Plant Defense | MAPK cascades are activated by various stresses and are central to inducing defense gene expression and programmed responses in plants. | frontiersin.orgplos.org |
Modulation of Gene Expression Related to Defense
Interactions with Cellular Components and Biological Targets
The biological activity of a compound like this compound is predicated on its ability to interact with specific cellular components and biological targets. These interactions can lead to the inhibition of enzymes or alterations in cellular structures like membranes, initiating a cascade of responses. researchgate.netnih.gov
Enzyme inhibition is a key mechanism through which bioactive compounds can exert their effects. universiteitleiden.nl Both this compound and its precursor, brassinin, have been noted for their ability to inhibit the formation of preneoplastic mammary lesions in culture, suggesting an interaction with enzymes or pathways critical to cell proliferation. researchgate.netu-szeged.hu Phytoalexins from crucifers are also known to be detoxified by enzymes produced by fungal pathogens, and research has focused on finding inhibitors for these detoxifying enzymes to bolster plant defense. researchgate.net Furthermore, related flavonoid compounds found in Brassica species have shown anti-inflammatory action by inhibiting enzymes like cyclooxygenase-2. universiteitleiden.nl These findings support the potential of this compound and related indole (B1671886) alkaloids to act as enzyme inhibitors in various biological contexts. researchgate.net
Cell membranes are dynamic structures that act as a barrier and a communication interface. nih.govatlanticoer-relatlantique.ca For a compound to elicit an intracellular response, it must often first interact with the plasma membrane. atlanticoer-relatlantique.ca Small hydrophobic molecules can diffuse directly across the membrane to interact with internal receptors. atlanticoer-relatlantique.ca This interaction can trigger conformational changes in receptor proteins, initiating a signal transduction cascade. wikipedia.org
Advanced Analytical Techniques for the Research of Cyclobrassinone
Chromatographic Separation Methods
Chromatography is fundamental to isolating cyclobrassinone from intricate sample mixtures, thereby enabling accurate analysis. High-performance and ultra-high-performance liquid chromatography are the predominant techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of phytoalexins, including this compound and related compounds. In research focused on the biotransformation of cruciferous phytoalexins by fungi like Sclerotinia sclerotiorum, HPLC analysis is essential to track the metabolism of these compounds. collectionscanada.gc.ca For instance, the metabolism of cyclobrassinin (B1220674), a related phytoalexin, was monitored using HPLC, which showed its complete conversion into a major product within 12 hours.
In broader applications, HPLC coupled with various detectors is used for analyzing extracts where this compound might be present. One study tentatively identified this compound in artisanal honey samples by analyzing phenolic compounds using an HPLC system connected to a diode-array detector (DAD) and a mass spectrometer. cabidigitallibrary.orgresearchgate.net The separation was performed on a reversed-phase C18 column. cabidigitallibrary.org While many HPLC methods are developed for the general analysis of brassinosteroids, they often involve derivatization to enhance detection, for example, by using fluorescence-inducing reagents like 9-phenanthreneboronic acid. analis.com.myjst.go.jp
The following table summarizes typical HPLC conditions used in the analysis of related compounds, providing a framework for this compound separation.
Table 1: Illustrative HPLC System Parameters for Phytoalexin Analysis
| Parameter | Specification | Source |
|---|---|---|
| System | Agilent 1200 Series HPLC | cabidigitallibrary.org |
| Column | Reversed-phase C18 | cabidigitallibrary.org |
| Detector | Diode Array Detector (DAD), Mass Spectrometry (MS) | cabidigitallibrary.orgresearchgate.net |
| Application | Tentative identification of this compound in honey extracts | cabidigitallibrary.orgresearchgate.net |
| Purification | Semi-preparative HPLC for isolation of related compounds | researchgate.net |
This table is for illustrative purposes, as specific methods solely for this compound are not extensively detailed in the provided context.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it ideal for metabolomics studies where this compound has been identified. nih.gov UHPLC systems, when coupled with high-resolution mass spectrometry, provide a powerful platform for untargeted metabolomic profiling. mdpi.comdntb.gov.uanih.govnih.gov
In a notable study, the metabolome of Xanthomonas perforans, a plant pathogen, was profiled using a Dionex UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer. mdpi.comnih.govnih.gov This analysis led to the novel identification of this compound in a microbial system, a compound previously known only from brassica plants. mdpi.comnih.govnih.gov The enhanced separation capabilities of UHPLC are crucial for resolving the vast number of metabolites present in a bacterial extract. mdpi.com
Methods combining UHPLC with tandem mass spectrometry (UHPLC-MS/MS) have been optimized for the analysis of various plant hormones, including brassinosteroids, achieving low detection limits and high reproducibility from minimal amounts of plant tissue (as low as 50 mg). nih.govdoi.org These methods significantly reduce run times compared to standard HPLC analyses. nih.gov
Table 2: UHPLC System Parameters Used in Metabolomic Studies Identifying this compound
| Parameter | Specification | Source |
|---|---|---|
| System | Dionex ultra high-performance liquid chromatography (UHPLC) | mdpi.comnih.govnih.gov |
| Coupling | Thermo Q-Exactive Orbitrap Mass Spectrometer | mdpi.comnih.govnih.gov |
| Column | Shim-pack XR-ODS III (75 mm × 2.0 mm i.d., 1.6 μm) | doi.org |
| Mobile Phase | Gradient of 0.05% formic acid in water and acetonitrile | doi.org |
| Application | Untargeted metabolomics profiling of Xanthomonas perforans | mdpi.comnih.govnih.gov |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of novel compounds. The first synthesis of this compound and its analogs utilized ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional techniques like HMQC and HMBC, to elucidate and confirm the structures of the synthesized products. researchgate.net
In studies aimed at synthesizing new indolylthiazinone derivatives, the structures of the resulting compounds were confirmed using spectral methods, including ¹H NMR. cas.cz Similarly, the synthesis of isomeric analogs of cyclobrassinin involved detailed structural confirmation by means of IR and NMR spectroscopy. arkat-usa.org Although the complexity of brassinosteroid signals can be challenging, 2D NMR techniques provide unambiguous assignments for the core structure and side-chain groups. capes.gov.br
Table 3: NMR Spectroscopic Data for a this compound-Related Derivative
| Compound Type | Technique | Key Findings | Source |
|---|---|---|---|
| 6-(Indol-3-yl)-2-[(4-methylphenyl)amino]-5,6-dihydro-4H-1,3-thiazin-4-one | ¹H NMR | Signals at 2.28 ppm (CH3), 3.35 ppm (CH2), 4.94 ppm (CH), 6.90–7.72 ppm (aromatic H), 8.42 and 9.89 ppm (NH) | cas.cz |
This table presents data for a related structure, as detailed NMR assignments for this compound itself were not available in the searched literature.
Mass Spectrometry (MS) is a critical technique for the sensitive detection and identification of this compound. Due to its high sensitivity, MS is particularly suited for analyzing the trace amounts of phytoalexins found in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to tentatively identify this compound. In one analysis of honey, a compound with a mass-to-charge ratio ([M–H]⁻ m/z) of 231, which produced a fragment of 174 amu, was matched to the reported fragmentation pattern of this compound. cabidigitallibrary.orgresearchgate.net
More advanced techniques, such as UHPLC coupled with a Q-Exactive Orbitrap mass spectrometer, have been instrumental in the untargeted metabolomics profiling that led to the discovery of this compound in the bacterium Xanthomonas perforans. mdpi.comdntb.gov.uanih.govnih.govscilit.com High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of unknown metabolites, a key step in their identification. For example, the molecular formula of a metabolic product of cyclobrassinin was determined by HRMS-ESI spectral data.
Table 4: Mass Spectrometry Data for this compound Identification
| Technique | Ionization Mode | m/z | Fragmentation | Application | Source |
|---|---|---|---|---|---|
| LC-DAD-ESI-MS | Negative | [M–H]⁻ 231 | 174 amu | Tentative identification in honey | cabidigitallibrary.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Integrated Analytical Strategies for Metabolomic Profiling
The investigation of this compound is increasingly benefiting from integrated analytical strategies, particularly within the field of metabolomics. These approaches combine high-resolution separation techniques with high-sensitivity mass spectrometry to generate comprehensive metabolic profiles of organisms.
Untargeted metabolomics has proven to be a powerful hypothesis-generating tool. mdpi.com The application of UHPLC-Orbitrap MS-based metabolomics was pivotal in identifying this compound for the first time in a microbial system, specifically Xanthomonas perforans. mdpi.comnih.govnih.gov This discovery suggests a possible instance of convergent evolution or horizontal gene transfer. nih.gov Such integrated strategies allow for the simultaneous analysis of a vast array of metabolites, providing insights into metabolic pathways and how they are affected by various stimuli. mdpi.comresearchgate.net For example, metabolomic profiling was used to assess the metabolic changes in X. perforans following treatment with the small molecule carvacrol. mdpi.comnih.gov
The power of these integrated platforms lies in their ability to separate and identify numerous compounds from a single, complex sample, which is essential for understanding the broader biological context in which molecules like this compound function. mdpi.comdoi.org
Untargeted Metabolomics for Discovery and Quantification
Untargeted metabolomics has emerged as a powerful hypothesis-generating approach for the comprehensive analysis of metabolites, including the discovery and semi-quantitative analysis of novel or unexpected compounds like this compound. mdpi.com This technique aims to capture the broadest possible range of metabolites in a biological sample without a preconceived target list, providing a global snapshot of the metabolome. nih.gov The primary analytical platform for untargeted metabolomics is high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), a combination that offers high sensitivity, specificity, and throughput. hmdb.canih.gov
The general workflow in untargeted metabolomics involves several key stages: sample preparation, data acquisition using LC-MS, data processing, and finally, metabolite identification and interpretation. nih.govnih.gov For the analysis of indole-containing compounds such as this compound, specific extraction and chromatographic conditions are optimized to ensure efficient recovery and separation from complex biological matrices. researchgate.netnih.gov
Discovery of this compound through Untargeted Metabolomics
A notable example of this compound discovery using this approach was in the study of the plant pathogen Xanthomonas perforans. Researchers employed an untargeted metabolomics strategy using a Thermo Q-Exactive orbitrap mass spectrometer coupled with Dionex ultra-high-performance liquid chromatography (UHPLC). This analysis led to the identification of an array of metabolites not previously reported in this bacterium, including the phytoalexin this compound. The identification was based on annotation using the Metabolomics Standards Initiative level 2, which relies on matching spectral data to library databases.
Analytical Platforms and Methods
The choice of analytical instrumentation is critical for the successful detection and analysis of low-abundance metabolites like this compound. High-resolution mass spectrometers, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, are frequently employed due to their high mass accuracy and resolving power, which are essential for distinguishing between compounds with similar masses. nih.govnih.gov
The following table summarizes typical analytical parameters used in untargeted metabolomics studies that have successfully identified indole-containing phytoalexins, which would be applicable for the analysis of this compound.
Table 1: Typical Analytical Parameters for Untargeted Metabolomics of Indole (B1671886) Phytoalexins
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | frontiersin.orgmdpi.com |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | frontiersin.orgmdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | mdpi.com |
| Gradient Elution | A time-programmed gradient from low to high organic phase (B) | mdpi.com |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for indoles | researchgate.net |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | nih.gov |
| MS Scan Range | Typically m/z 50-1200 | mdpi.com |
Quantification of this compound
While untargeted metabolomics is primarily a discovery tool, it also allows for the relative quantification of identified metabolites. mdpi.com This is achieved by comparing the peak areas or intensities of a specific metabolite across different samples. Absolute quantification in untargeted studies is challenging due to the lack of authentic standards for every detected compound. researchgate.net The Human Metabolome Database notes that while this compound has been detected in brassicas, it has not been quantified. hmdb.ca
However, relative quantification can provide valuable insights into how the levels of this compound change under different conditions. For instance, a study on watercress (Nasturtium officinale) using an untargeted metabolomics approach successfully detected and relatively quantified various indole phytoalexins, which are defense-related metabolites. mdpi.com The study compared plants grown in hydroponic, aquaponic, and traditional cultivation systems and found that the cultivation method significantly influenced the metabolic profile, including the abundance of these defense compounds. mdpi.com
The following table presents data on the relative abundance of indole phytoalexins, illustrating the type of quantitative information that can be obtained from untargeted metabolomics studies.
Table 2: Relative Abundance of Indole Phytoalexins in Watercress Under Different Cultivation Systems
| Cultivation System | Relative Abundance of Indole Phytoalexins | Reference |
|---|---|---|
| Hydroponic (HCS) | Low | mdpi.com |
| Aquaponic (ACS) | High | mdpi.com |
This table illustrates that indole phytoalexins, a class to which this compound belongs, showed higher relative abundance in aquaponic and traditional cultivation systems compared to hydroponics, suggesting that biotic interactions and diverse nutrient sources in the former systems may enhance their synthesis. mdpi.com
Advanced Research Directions and Future Perspectives on Cyclobrassinone
Further Elucidation of Complete Biosynthetic Pathways
While the general origins of indole (B1671886) phytoalexins from tryptophan are known, the complete, step-by-step enzymatic reactions leading to the formation of cyclobrassinone remain partially unresolved. Future research aims to map out the entire biosynthetic network with high precision.
Identifying Missing Enzymes and Intermediates: A primary objective is the identification and characterization of all enzymes involved in the conversion of precursor molecules, such as brassinin, into this compound. This involves discovering the specific oxidases, cyclases, and other catalytic proteins responsible for the intricate molecular rearrangements.
Advanced Methodologies: The elucidation of complex biosynthetic pathways in plants is often hindered because the relevant genes are not clustered together as they are in microbes. frontiersin.org Modern techniques like chemoproteomics, which uses activity-based probes to identify functional enzymes directly from plant extracts, offer a powerful tool to overcome this challenge. frontiersin.org This approach can accelerate the discovery of key biosynthetic genes without the need for extensive gene cloning or protein expression. frontiersin.org Furthermore, bioinformatics-guided genome mining and the reconstitution of pathways in heterologous systems (like yeast or Nicotiana benthamiana) are crucial strategies for validating gene function and understanding pathway regulation. nih.gov The successful application of these methods will be instrumental in providing a complete picture of this compound synthesis, a critical step for any future biotechnological production. researchgate.net
Comprehensive Understanding of Molecular Targets and Intracellular Signaling Networks
The biological activities of this compound, particularly its antiproliferative effects, are predicated on its interaction with specific molecular targets within the cell, leading to the modulation of key signaling pathways. A comprehensive understanding of these mechanisms is a major frontier in current research.
Target Identification: A critical area of investigation is the precise identification of the proteins and other biomolecules that this compound directly binds to. This knowledge is fundamental to understanding its mechanism of action. Research into related indole phytoalexins has shown that they can affect critical signaling pathways involved in cancer cell proliferation and survival. researchgate.net
Pathway Modulation: Future studies will focus on how this compound influences intracellular signaling cascades. Many cellular processes are governed by pathways such as the MAPK pathway, which is involved in cell growth and differentiation, and the PI3K/AKT/mTOR pathway, which is crucial for regulating cell proliferation and survival. wjgnet.comfrontiersin.org Research will likely explore whether this compound, like other targeted agents, can modulate these or other networks, such as the WNT or Notch signaling pathways. frontiersin.orgnih.gov Determining how the compound affects the phosphorylation status of key signaling proteins or the expression of downstream genes is essential for a complete mechanistic understanding. wjgnet.com This involves detailed molecular and cellular biology studies to map the entire network of interactions from the initial binding event to the final cellular response.
Exploration of Broader Ecological and Inter-organismal Roles
The primary known role of this compound is as a phytoalexin—a plant-produced antimicrobial compound synthesized in response to pathogen attack. researchgate.net However, its influence likely extends beyond this direct defensive function into a broader ecological context.
Interactions with Pathogens and Pests: Research has investigated the transformation of cruciferous phytoalexins by plant pathogens like the fungus Sclerotinia sclerotiorum. This fungus can detoxify these compounds, suggesting a dynamic co-evolutionary arms race. Future work will continue to explore the efficacy of this compound against a wider range of plant pathogens, including bacteria and other fungi, and investigate its potential role as a deterrent to insect herbivores.
Rhizosphere and Allelopathic Communication: Plants release a complex mixture of compounds into the soil through their roots, influencing the microbial community in the rhizosphere and communicating with other plants. hugendubel.info An intriguing area for future research is whether this compound or its precursors are exuded from roots and what effect they have on soil microbes, nutrient cycling, and the germination or growth of neighboring plants (allelopathy). These below-ground interactions are a vital component of ecosystem dynamics. hugendubel.info
Potential Biotechnological Applications in Sustainable Agricultural Systems
The unique properties of this compound and the pathways that produce it offer significant potential for biotechnological applications aimed at creating more sustainable and resilient agricultural systems. nih.gov
Crop Enhancement through Genetic Engineering: A key application of biotechnology in agriculture is the modification of plants to improve traits like pest and disease resistance. mdpi.complos.org By elucidating the complete biosynthetic pathway of this compound, it may become possible to engineer crop plants to produce higher levels of this phytoalexin or to produce it more rapidly upon pathogen attack, thereby enhancing their natural defenses and reducing the need for chemical pesticides. researchgate.net
Development of Biopesticides: Natural products are a valuable source of new pest control agents. This compound itself or its more stable, potent analogs could be developed as biopesticides. These compounds, derived from natural plant defense mechanisms, could offer more environmentally benign alternatives to synthetic chemical pesticides.
Rational Design and Synthesis of Novel Analogs with Enhanced Specific Biological Activities
While natural this compound possesses notable biological activity, synthetic chemistry offers the opportunity to create novel analogs with improved properties. This rational design approach is a vibrant area of research aimed at optimizing the molecule for specific therapeutic or agricultural applications.
Structure-Activity Relationship (SAR) Studies: A primary goal is to understand the relationship between the molecule's structure and its biological function. By synthesizing a library of analogs with systematic modifications to the core structure, researchers can identify which parts of the molecule are essential for its activity. nih.gov For instance, studies have been conducted to create isomeric analogs of this compound and related compounds to evaluate their antiproliferative effects on human cancer cell lines. researchgate.net
Enhancing Potency and Selectivity: The synthesis of novel analogs aims to enhance desired biological activities, such as antiproliferative or antifungal effects, while minimizing off-target effects. researchgate.net Research has focused on creating amino-analogs and other derivatives of related indole phytoalexins, with some new compounds showing significantly higher potency against cancer cell lines than the parent natural products. researchgate.net This process of bioisosteric and regioisomeric optimization is key to developing compounds with a more favorable profile for potential therapeutic use. researchgate.net The ultimate objective is to design molecules with high efficacy and selectivity for their intended molecular target. nih.gov
Q & A
Q. What are the established methods for isolating Cyclobrassinone from plant sources, and how do extraction efficiencies vary across protocols?
this compound is primarily isolated from Brassica oleracea var. gongylodes (kohlrabi) using solvent-based extraction. Ethanol or methanol mixtures (70–80% v/v) are commonly employed, followed by chromatographic purification (e.g., column chromatography with silica gel). Comparative studies indicate that ultrasound-assisted extraction improves yield by 15–20% compared to maceration, though purity may require additional HPLC steps .
Q. How is the chemical structure of this compound characterized, and what spectroscopic techniques are critical for validation?
Structural elucidation relies on NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm the cyclopregna-dienone core and sulfur-containing side chain. Mass spectrometry (HR-ESI-MS) is essential for determining the molecular formula (C₁₁H₈N₂O₂S, m/z 232.262). X-ray crystallography has not been reported, necessitating reliance on synthetic analogs for stereochemical confirmation .
Q. What experimental models are used to study this compound’s role in plant-pathogen interactions?
Bioassays with fungal pathogens (e.g., Botrytis cinerea) on kohlrabi tissue cultures are standard. Quantification of phytoalexin induction involves HPLC to measure this compound accumulation post-pathogen challenge. Comparative studies use mutant plant lines with silenced defense pathways to isolate its specific contribution .
Advanced Research Questions
Q. What methodological challenges arise in the chemical synthesis of this compound, and how can reaction conditions be optimized?
The 2002 synthesis by Kutschy et al. involves a 12-step route, with low yields (<5%) at the cyclization step due to steric hindrance. Optimization strategies include using Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance ring closure efficiency. Recent advances in flow chemistry show promise in improving scalability but require rigorous purity validation via GC-MS .
Q. How can contradictions in reported bioactivity levels of this compound across studies be resolved?
Discrepancies often stem from variability in pathogen strains or plant growth conditions. A standardized protocol—using isogenic plant lines, controlled pathogen inoculum densities, and LC-MS quantification—is critical. Meta-analysis of existing data with sensitivity testing (e.g., subgroup analysis by pathogen genus) can identify confounding variables .
Q. What hypotheses-driven approaches are used to investigate this compound’s molecular targets in plant cells?
Reverse genetics (e.g., CRISPR-Cas9 knockouts of putative receptor genes in Arabidopsis) combined with transcriptomic profiling can identify signaling pathways activated by this compound. Competitive binding assays using radiolabeled analogs (³H-Cyclobrassinone) further validate target specificity .
Q. How do environmental stressors (e.g., salinity, drought) influence this compound biosynthesis, and what experimental designs control for confounding factors?
Controlled-environment studies with factorial designs (stress type × intensity) are essential. For example, hydroponic systems with precise salinity gradients can isolate osmotic stress effects. Metabolomic time-series data paired with RT-qPCR of biosynthetic genes (e.g., CYP71A1) clarify regulatory mechanisms .
Q. What strategies ensure reproducibility in quantifying this compound’s antifungal activity across laboratories?
Interlaboratory validation using reference standards (e.g., purified this compound from a centralized source) and harmonized protocols (e.g., EUCAST guidelines for antifungal susceptibility testing) reduces variability. Blind testing of samples spiked with known concentrations validates assay accuracy .
Methodological Frameworks and Best Practices
- Experimental Design : Apply the PICOT framework (Population: plant/pathogen system; Intervention: this compound application; Comparison: untreated controls; Outcome: pathogen inhibition; Time: 24–72h post-treatment) to structure hypothesis testing .
- Data Analysis : Use multivariate regression to account for covariates (e.g., plant age, soil pH) in bioactivity studies. Open-source tools like R/Bioconductor enable reproducible analysis pipelines .
- Literature Review : Prioritize studies that report raw data (e.g., NMR spectra, bioassay IC₅₀ values) for cross-validation. Avoid reliance on reviews lacking primary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
